4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE
Description
4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE is a complex organic compound that features a combination of indole and oxadiazole moieties
Properties
IUPAC Name |
4-[[2-[2-(5-methyl-1,3,4-oxadiazol-2-yl)indol-1-yl]acetyl]amino]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c1-12-23-24-20(28-12)17-10-14-4-2-3-5-16(14)25(17)11-18(26)22-15-8-6-13(7-9-15)19(21)27/h2-10H,11H2,1H3,(H2,21,27)(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQVNUDAAZYMQIX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C2=CC3=CC=CC=C3N2CC(=O)NC4=CC=C(C=C4)C(=O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE typically involves multiple steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized by cyclization of benzophenone hydrazide, followed by nucleophilic alkylation of the heterocyclic scaffold.
Indole Derivative Preparation: The indole derivative is prepared through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions.
Coupling Reaction: The final step involves coupling the oxadiazole and indole derivatives through an acetylation reaction, using acetic anhydride or acetyl chloride as the acetylating agents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for the cyclization and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to ring-opening reactions.
Substitution: The compound can undergo substitution reactions, especially at the benzamide moiety, where various substituents can be introduced.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can lead to the formation of indole-2,3-dione derivatives .
Scientific Research Applications
4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
5-Methyl-1,3,4-oxadiazol-2-yl)methanol: This compound shares the oxadiazole moiety but lacks the indole and benzamide groups.
3-Amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound features a combination of 1,2,5- and 1,2,4-oxadiazole rings, making it structurally similar.
Uniqueness
4-{2-[2-(5-METHYL-1,3,4-OXADIAZOL-2-YL)-1H-INDOL-1-YL]ACETAMIDO}BENZAMIDE is unique due to its combination of indole, oxadiazole, and benzamide moieties, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
